3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine

Catalog No.
S15518245
CAS No.
M.F
C10H9BrN4O2S
M. Wt
329.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2...

Product Name

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine

IUPAC Name

3-bromo-5-nitro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine

Molecular Formula

C10H9BrN4O2S

Molecular Weight

329.18 g/mol

InChI

InChI=1S/C10H9BrN4O2S/c1-6(10-12-2-3-18-10)14-9-8(11)4-7(5-13-9)15(16)17/h2-6H,1H3,(H,13,14)

InChI Key

OHOKVBOXSOVAAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a nitro group, a thiazole moiety, and a pyridine ring. This compound belongs to the class of heterocyclic compounds, which are notable for their diverse biological activities and applications in medicinal chemistry. The presence of both bromine and nitro substituents on the pyridine ring enhances its reactivity and potential for further functionalization.

The chemical reactivity of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine can be attributed to its electrophilic sites. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines or other functional groups. Additionally, the thiazole ring can engage in various reactions typical of heterocycles, such as electrophilic aromatic substitution and nucleophilic additions.

Example Reactions

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron filings in acidic conditions or catalytic hydrogenation.
  • Condensation Reactions: The amino group on the thiazole can react with carbonyl compounds to form imines or amides.

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine exhibits significant biological activities, particularly in antimicrobial and anticancer research. Compounds containing thiazole and pyridine rings have been studied for their potential to inhibit various pathogens, including bacteria and fungi.

Notable Activities

  • Antimicrobial: Compounds with similar structures have shown activity against Mycobacterium tuberculosis and other bacterial strains .
  • Anticancer: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

General Synthesis Steps

  • Formation of the Pyridine Ring: Starting from 5-nitropyridin-2-amine, bromination at the 3-position is performed using bromine or a brominating agent.
  • Thiazole Formation: A thiazole ring can be introduced via condensation reactions involving appropriate thioketones or thioureas.
  • Final Coupling: The thiazole moiety is then attached to the pyridine framework through an alkylation reaction involving an ethyl halide.

3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine has several applications in medicinal chemistry and materials science:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics or anticancer drugs.
  • Chemical Probes: Used in biological studies to investigate enzyme mechanisms or cellular processes.
  • Material Science: Potentially utilized in the synthesis of functionalized polymers or materials with specific electronic properties.

Interaction studies involving 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine focus on its binding affinity to biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its efficacy against specific pathogens or cancer cell lines.
  • Structure-Activity Relationship Studies: To optimize its biological activity by modifying substituents on the core structure.

Several compounds share structural features with 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine, including:

Compound NameStructural FeaturesBiological Activity
5-NitrothiazoleNitro group on thiazoleAntimicrobial
4-BromopyridinBromine on pyridineAnticancer
Thiazole derivativesVarious substitutions on thiazoleAntimicrobial and antifungal

Uniqueness

The uniqueness of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine lies in its combination of a brominated pyridine and a nitro-thiazole structure, which enhances its reactivity and biological profile compared to simpler analogs.

By integrating these various aspects, 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine emerges as a promising candidate for further research in drug development and chemical biology.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

327.96296 g/mol

Monoisotopic Mass

327.96296 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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